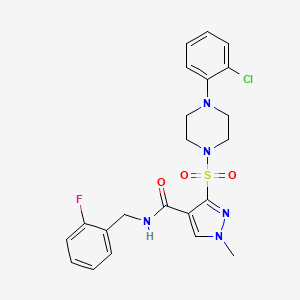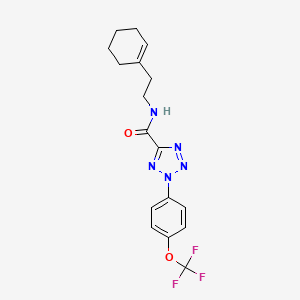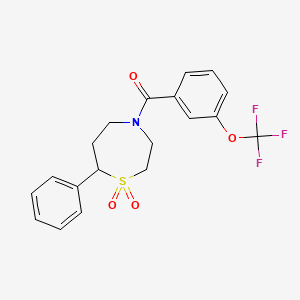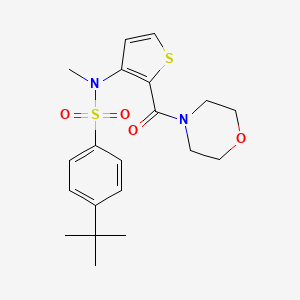![molecular formula C16H20ClNO4 B2776836 Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate CAS No. 2380041-34-7](/img/structure/B2776836.png)
Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate, also known as MCCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCCB is a cyclopropyl derivative of benzoate and is synthesized through a multistep process that involves the reaction of various chemical reagents.
作用機序
The mechanism of action of Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. This compound has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of inflammatory responses. In neurodegenerative disorders, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and the experimental conditions. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and decrease the expression of oncogenes. In inflammation models, this compound has been shown to reduce the production of inflammatory cytokines, decrease oxidative stress, and inhibit the activation of NF-κB. In neurodegenerative disorders, this compound has been shown to reduce neuronal damage, improve cognitive function, and increase the expression of neurotrophic factors.
実験室実験の利点と制限
Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are also some limitations to using this compound in lab experiments, including its high cost, low yield, and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate, including the development of new synthesis methods, the optimization of its therapeutic applications, and the investigation of its potential side effects and toxicity. Other future directions include the study of this compound in combination with other drugs or therapies, the exploration of its potential applications in other diseases, and the investigation of its mechanism of action at the molecular level.
Conclusion
In conclusion, this compound is a chemical compound that has shown great promise in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its synthesis method involves a multistep process that requires the use of various chemical reagents. This compound has been shown to have various biochemical and physiological effects, depending on the disease model and the experimental conditions. There are several advantages and limitations to using this compound in lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate involves a multistep process that starts with the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. The benzoyl chloride is then reacted with cyclopropylamine to form 2-chloro-4-[1-(cyclopropylamino)benzoyl]benzoic acid. The next step involves the reaction of the acid with isobutyl chloroformate to form the corresponding ester, which is then reduced using lithium aluminum hydride to form this compound.
科学的研究の応用
Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing oxidative stress. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
特性
IUPAC Name |
methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-15(2,3)22-14(20)18-16(7-8-16)10-5-6-11(12(17)9-10)13(19)21-4/h5-6,9H,7-8H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQULCSAOIHKHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2776755.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2776756.png)



![Benzyl 3-methyl-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2776763.png)
![N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776765.png)


![1-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B2776770.png)
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2776771.png)

